

An In-Depth Technical Guide to 1-Methylazepan-4-ol

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Compound of Interest

Compound Name: 1-Methylazepan-4-ol

Cat. No.: B101566

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This technical guide provides a comprehensive overview of **1-Methylazepan-4-ol**, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical identifiers, physicochemical properties, and relevant experimental context, with a focus on its synthesis and the biological activities of its closely related precursor.

Core Chemical Identifiers

1-Methylazepan-4-ol is a saturated azepane derivative characterized by a methyl group at the nitrogen atom and a hydroxyl group at the 4-position of the seven-membered ring.

- InChIKey: GLXOHWLGMRLRM-UHFFFAOYSA-N
- SMILES: CN1CCCC(CC1)O

Physicochemical and Computed Properties

The following table summarizes the key quantitative data for **1-Methylazepan-4-ol**, primarily based on computed properties available in public databases.

Property	Value	Source
Molecular Formula	C ₇ H ₁₅ NO	PubChem
Molecular Weight	129.20 g/mol	PubChem
Monoisotopic Mass	129.115364102 Da	PubChem
Topological Polar Surface Area	23.5 Å ²	PubChem
XLogP3-AA (Predicted)	0.5	PubChem

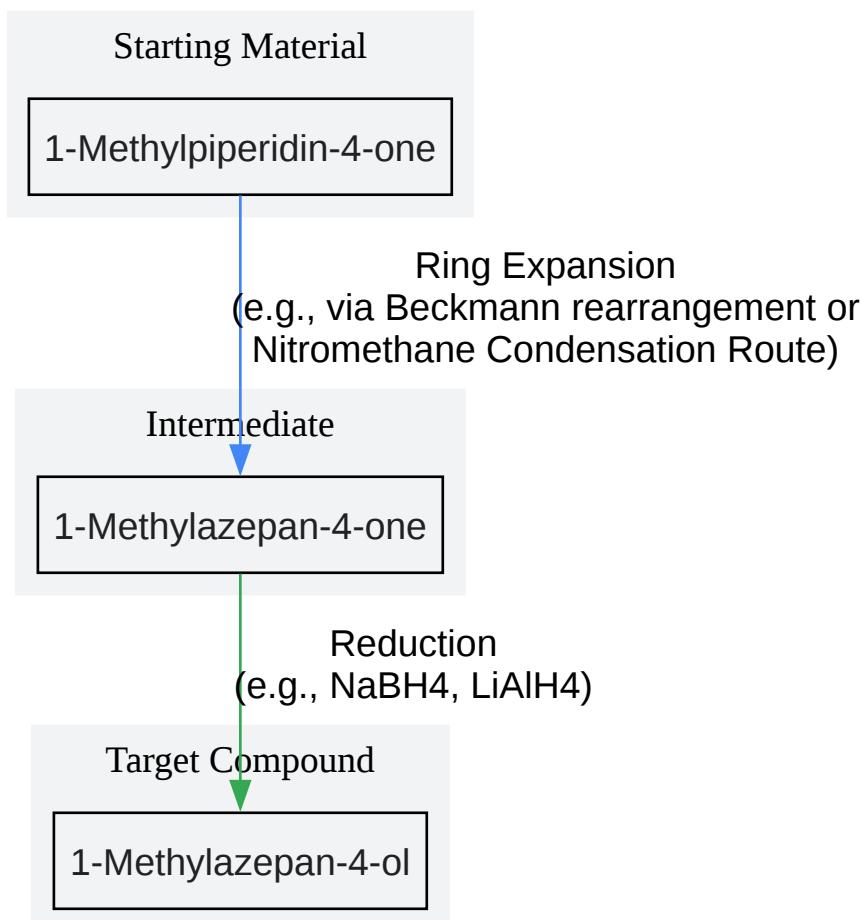
Synthesis and Methodologies

Direct experimental protocols for the synthesis of **1-Methylazepan-4-ol** are not extensively detailed in publicly available literature. However, it is readily accessible through the chemical reduction of its corresponding ketone, 1-methylazepan-4-one. The synthesis of this precursor is well-documented, particularly in the context of its use as an intermediate in the production of the antihistamine Azelastine.

Experimental Protocol: Synthesis of 1-Methylazepan-4-one Hydrochloride

The synthesis of 1-methylazepan-4-one hydrochloride often starts from 1-methylpiperidin-4-one. A documented pathway involves a ring expansion reaction. One of the well-documented synthetic routes involves a three-step sequence starting with an alkaline condensation of 1-methylpiperidin-4-one with nitromethane. This is followed by further chemical transformations to yield the azepanone ring structure.

A general representation of the synthetic pathway is as follows:



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Caption: Synthetic relationship of **1-Methylazepan-4-ol**.

Experimental Protocol: Reduction to **1-Methylazepan-4-ol**

While a specific, peer-reviewed protocol for the reduction of 1-methylazepan-4-one to **1-Methylazepan-4-ol** is not readily available, a general laboratory procedure for the reduction of a cyclic ketone to a secondary alcohol would be applicable. The following is a representative, generalized protocol.

Materials:

- 1-methylazepan-4-one hydrochloride

- Sodium borohydride (NaBH_4) or Lithium aluminum hydride (LiAlH_4)
- Anhydrous solvent (e.g., methanol for NaBH_4 , diethyl ether or THF for LiAlH_4)
- Aqueous acid (e.g., dilute HCl) for workup
- Organic solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- The starting material, 1-methylazepan-4-one, is dissolved in an appropriate anhydrous solvent and cooled in an ice bath.
- A reducing agent, such as sodium borohydride, is added portion-wise to the stirred solution.
- The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature to ensure the completion of the reaction.
- The reaction is quenched by the slow addition of water or a dilute acid.
- The product is extracted into an organic solvent.
- The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude **1-Methylazepan-4-ol**.
- Purification can be achieved through techniques such as column chromatography or distillation.

Biological Activity and Potential Applications

There is limited direct information on the biological activity of **1-Methylazepan-4-ol**. However, its precursor, 1-methylazepan-4-one hydrochloride, has been investigated for its potential therapeutic applications.

- PIM Kinase Inhibition: 1-Methylazepan-4-one hydrochloride, also known as CX-6258, has been studied as a potential inhibitor of Pim kinases. These enzymes are involved in cell

proliferation and survival, making them a target in cancer therapy.

- Modulation of Opioid Intake: Research has indicated that 1-methylazepan-4-one hydrochloride may influence behaviors related to opioid intake. Specifically, it has been shown to reduce fentanyl self-administration in animal models, suggesting potential utility in the research and development of treatments for addiction.

Given that **1-Methylazepan-4-ol** is a direct derivative of 1-methylazepan-4-one, it may serve as a valuable compound for further investigation into these or other biological activities. The structural change from a ketone to a hydroxyl group can significantly impact a molecule's binding properties and pharmacological effects.

Logical Workflow for Potential Drug Discovery

The progression from a synthetic precursor to a potential drug candidate can be visualized as a logical workflow. The study of 1-methylazepan-4-one and the subsequent synthesis of **1-Methylazepan-4-ol** for further biological screening is a classic example of this process in medicinal chemistry.



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Caption: A logical workflow for drug discovery.

This guide provides a foundational understanding of **1-Methylazepan-4-ol** for scientific and research purposes. The limited availability of in-depth experimental data for this specific compound highlights an opportunity for further research to explore its chemical and biological properties.

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